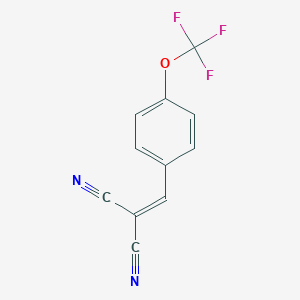
4-(Trifluoromethoxy)benzalmalononitrile
Vue d'ensemble
Description
4-(Trifluoromethoxy)benzalmalononitrile is an aromatic compound . It is a chemical compound with the molecular formula C11H5F3N2O. It is used for research purposes and is not intended for human or veterinary use.
Synthesis Analysis
The synthesis of 4-(Trifluoromethoxy)benzalmalononitrile involves various chemical reactions. One of the methods involves the reaction of tetrabutylammonium triphenyldifluorosilicate with 2,4-dinitro (trifluoromethoxy)benzene, in acetonitrile and under microwave irradiation, which generates a trifluoromethoxide anion . This anion is able to substitute activated bromides .
Molecular Structure Analysis
The molecular structure of 4-(Trifluoromethoxy)benzalmalononitrile is characterized by the presence of a trifluoromethoxy group attached to a benzene ring . The molecular formula is C11H5F3N2O and the molecular weight is 238.16g/mol.
Chemical Reactions Analysis
The trifluoromethoxy functional group in 4-(Trifluoromethoxy)benzalmalononitrile has distinctive properties such as good metabolic stability, appropriate lipophilicity, and special electrical properties . This group participates in various chemical reactions, including trifluoromethoxylation reactions .
Mécanisme D'action
While the specific mechanism of action of 4-(Trifluoromethoxy)benzalmalononitrile is not mentioned in the search results, compounds containing the trifluoromethoxy group have been found to exhibit strong biological activity . For example, some trifluoromethoxy-containing proguanil derivatives have shown significant anti-cancer abilities .
Safety and Hazards
4-(Trifluoromethoxy)benzalmalononitrile is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It is combustible and harmful if swallowed . It causes skin irritation and serious eye irritation . It may also cause respiratory irritation . Safety measures include avoiding contact with skin, eyes, or clothing, avoiding ingestion and inhalation, and using only outdoors or in a well-ventilated area .
Orientations Futures
The trifluoromethoxy functional group has received increasing attention in recent years due to its distinctive properties . The development of new reagents and new strategies of direct trifluoromethoxylation are attracting the enthusiasm of many researchers . Thus, 4-(Trifluoromethoxy)benzalmalononitrile and other trifluoromethoxy compounds have a great potential for future research and applications in various fields.
Propriétés
IUPAC Name |
2-[[4-(trifluoromethoxy)phenyl]methylidene]propanedinitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H5F3N2O/c12-11(13,14)17-10-3-1-8(2-4-10)5-9(6-15)7-16/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQBSVBZEJVVQSA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=C(C#N)C#N)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H5F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Trifluoromethoxy)benzalmalononitrile | |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-amino-N-(3-chloro-4-fluorophenyl)-4-(trifluoromethyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridine-2-carboxamide](/img/structure/B460744.png)
![3-amino-N-(4-methyl-1,3-oxazol-2-yl)-4-(trifluoromethyl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxamide](/img/structure/B460745.png)
![3-amino-N-(2-chlorophenyl)-6-ethyl-5-methyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B460746.png)
![3-amino-N-[2-(3,4-dimethoxyphenyl)ethyl]-6-ethyl-5-methyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B460749.png)
![3-amino-6-tert-butyl-N-(1,3-thiazol-2-yl)-4-(trifluoromethyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B460751.png)
![2-[[6-acetyl-3-cyano-4-(trifluoromethyl)-7,8-dihydro-5H-1,6-naphthyridin-2-yl]sulfanyl]-N-(3-cyanophenyl)acetamide](/img/structure/B460753.png)
![3-amino-N-(4-methoxybenzyl)-4-(trifluoromethyl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxamide](/img/structure/B460754.png)
![3-amino-N-(4-methylphenyl)-4-(trifluoromethyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B460756.png)
![3-amino-N-(3-chloro-4-fluorophenyl)-4-(trifluoromethyl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxamide](/img/structure/B460757.png)
![6-acetyl-3-amino-N-(4-chloro-2-fluorophenyl)-4-(trifluoromethyl)-5,6,7,8-tetrahydrothieno[2,3-b][1,6]naphthyridine-2-carboxamide](/img/structure/B460760.png)
![6-acetyl-3-amino-N-(3-cyanophenyl)-4-(trifluoromethyl)-5,6,7,8-tetrahydrothieno[2,3-b][1,6]naphthyridine-2-carboxamide](/img/structure/B460763.png)
![6-acetyl-3-amino-N-(2-chlorophenyl)-4-(trifluoromethyl)-5,6,7,8-tetrahydrothieno[2,3-b][1,6]naphthyridine-2-carboxamide](/img/structure/B460764.png)
![2-Amino-6-(hydroxymethyl)-8-oxo-4-(3-thienyl)-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile](/img/structure/B460765.png)
![6-acetyl-3-amino-N-(2-fluorophenyl)-4-(trifluoromethyl)-5,6,7,8-tetrahydrothieno[2,3-b][1,6]naphthyridine-2-carboxamide](/img/structure/B460766.png)